(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate
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Overview
Description
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a fluorinated analogue of inositol 1,4,5-trisphosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves multiple steps. One of the key steps includes the preparation of the (—)-camphanate ester of DL-3,6-di-O-benzyl-2-deoxy-2,2-difluoro-4,5-O-isopropylidene-myo-inositol. This intermediate facilitates the chromatographic separation of diastereoisomers. The absolute configuration of the diastereoisomeric camphanate of the protected D-myo-inositol derivative is determined by single-crystal X-ray crystallography. The separated diastereoisomers, after removal of camphanate and isopropylidene moieties, are used to synthesize both the D- and L-enantiomer of 2-deoxy-2,2-difluoro-myo-inositol 1,4,5-trisphosphate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate can undergo various chemical reactions, including substitution reactions due to the presence of fluorine atoms. These reactions can be used to modify the compound for different research purposes.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include benzoyl chloride and 2-deoxy-2,2-difluoro-D-threo-pentonic acid γ-lactone .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate involves the use of benzoyl chloride .
Scientific Research Applications
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is primarily used in scientific research to study inositol phosphate metabolism and cellular signaling pathways. It has been used to identify potent small molecule 3-kinase inhibitors and to investigate the interactions with myo-inositol 1,4,5-trisphosphate binding proteins . This compound is also valuable in the study of calcium ion release from internal stores within cells, which is crucial for various cellular processes .
Mechanism of Action
The mechanism of action of (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves its interaction with inositol 1,4,5-trisphosphate receptors. Upon binding, it induces the release of calcium ions from the endoplasmic reticulum into the cytoplasm. These calcium ions then activate various downstream signaling pathways, including the activation of B kinase or calmodulin .
Comparison with Similar Compounds
Similar Compounds:
- 1-Deoxy-1-fluoro-scyllo-inositol
- 2-Deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate
- 2-Deoxy-2,2-difluoro-myo-inositol
Uniqueness: (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties and biological activity compared to other inositol phosphates. This makes it a valuable tool for studying specific aspects of inositol phosphate metabolism and cellular signaling .
Properties
CAS No. |
132488-75-6 |
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Molecular Formula |
C6H13F2O14P3 |
Molecular Weight |
440.08 g/mol |
IUPAC Name |
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13F2O14P3/c7-6(8)4(10)3(21-24(14,15)16)2(20-23(11,12)13)1(9)5(6)22-25(17,18)19/h1-5,9-10H,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19) |
InChI Key |
JEHSVQICCQDKLQ-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Synonyms |
2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate 2,2-F-IP3 DL-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate |
Origin of Product |
United States |
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